molecular formula C7H6NO+ B14751436 [1,3]Oxazolo[3,2-a]pyridin-4-ium CAS No. 275-13-8

[1,3]Oxazolo[3,2-a]pyridin-4-ium

Cat. No.: B14751436
CAS No.: 275-13-8
M. Wt: 120.13 g/mol
InChI Key: DAJJHTCKZJBFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,3]Oxazolo[3,2-a]pyridin-4-ium is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.

Chemical Reactions Analysis

Types of Reactions

[1,3]Oxazolo[3,2-a]pyridin-4-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the ring system.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with N-(methylamino)acetaldehyde dimethyl acetal forms functionalized 5-aminoindolizines .

Mechanism of Action

The mechanism of action of [1,3]Oxazolo[3,2-a]pyridin-4-ium involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a prostacyclin receptor antagonist, inhibiting platelet aggregation and vasodilatation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1,3]Oxazolo[3,2-a]pyridin-4-ium include other oxazole and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable target for research and development.

Properties

CAS No.

275-13-8

Molecular Formula

C7H6NO+

Molecular Weight

120.13 g/mol

IUPAC Name

[1,3]oxazolo[3,2-a]pyridin-4-ium

InChI

InChI=1S/C7H6NO/c1-2-4-8-5-6-9-7(8)3-1/h1-6H/q+1

InChI Key

DAJJHTCKZJBFTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+]2C=COC2=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.